
Omadacycline tosylate
Overview
Description
Omadacycline tosylate is a broad-spectrum antibiotic belonging to the aminomethylcycline subclass of tetracycline antibiotics. It was approved by the United States Food and Drug Administration in October 2018 for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections . This compound is effective against a wide range of gram-positive and select gram-negative pathogens, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of omadacycline tosylate involves the chemical modification of the tetracycline scaffold. The process typically includes the following steps:
Starting Material: The synthesis begins with minocycline, a tetracycline antibiotic.
Chemical Modifications: Various chemical modifications are made to the tetracycline core, particularly at the C9 and C7 positions, to enhance its stability and activity.
Formation of Tosylate Salt: The final step involves the formation of the tosylate salt by reacting omadacycline with p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reactor Setup: The synthesis is carried out in large reactors with precise control over temperature, pressure, and pH.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with regulatory standards.
Chemical Reactions Analysis
Route 2: Aminomethylation of Minocycline (PMC6630996)
-
Step 1 : Amidomethylation of minocycline at C-9 using phthalimide.
-
Step 2 : Deprotection with methylamine to yield 9-aminomethylminocycline.
Reaction Optimization and Solvent Systems
Critical solvent systems and purification steps from the patent route:
Crystallization and Purification
-
Crude M3 Purification :
Step | Conditions |
---|---|
Dissolution | Dichloromethane, 5–20°C |
Precipitation | Acetone added dropwise, 10–15°C |
Crystallization Time | 2.5–3.5 hours |
Drying | 35–40°C under vacuum |
Mechanism of Isomer Control
The addition of CuCl₂ during hydrogenation (Route 1) reduces β-isomer formation by:
-
Complexation : Cu²⁺ binds to nitrogen atoms in omadacycline, stabilizing the α-configuration.
-
Steric Hindrance : The copper complex prevents conformational shifts to the β-isomer .
Comparative Analysis of Synthetic Routes
Parameter | Route 1 (CuCl₂-Mediated) | Route 2 (Aminomethylation) |
---|---|---|
Key Catalyst | Pd/C + CuCl₂ | None (direct functionalization) |
Isomer Control | High (β-isomer <5%) | Moderate (requires later purification) |
Yield | 85–90% | 70–75% |
Scalability | Industrial-friendly | Limited by purification steps |
Stability and Degradation Reactions
This compound is susceptible to:
Scientific Research Applications
Chemical and Pharmacological Properties
- Chemical Structure : Omadacycline tosylate is characterized by unique modifications at positions C7 and C9, enhancing its efficacy against tetracycline-resistant bacteria.
- Mechanism of Action : It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to traditional tetracyclines but with improved efficacy against resistant strains.
Clinical Applications
This compound has been investigated for various clinical applications beyond its initial indications. Here are some notable applications:
- Community-Acquired Bacterial Pneumonia (CABP) :
- Acute Bacterial Skin and Skin Structure Infections (ABSSSI) :
- Complicated Infections :
- Legionella Pneumonia :
- Real-World Effectiveness :
Comparative Efficacy
Omadacycline has been compared with other antibiotics in various studies. Its unique properties allow it to evade common resistance mechanisms seen in traditional tetracyclines:
Antibiotic | MIC (Minimum Inhibitory Concentration) | Efficacy Against Resistant Strains |
---|---|---|
Omadacycline | <0.06 µg/ml for S. pneumoniae | Effective against efflux and ribosomal resistance mechanisms |
Doxycycline | Higher MIC values compared to omadacycline | Less effective against resistant strains |
Tigecycline | Comparable but with higher resistance rates | Effective but limited by toxicity |
Case Studies
- Legionella Pneumonia Case :
- Diverse Infection Treatment :
Mechanism of Action
Omadacycline tosylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the primary tetracycline binding site on the bacterial 30S ribosomal subunit with high specificity . This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby blocking the elongation of the peptide chain and inhibiting protein synthesis . The inhibition of protein synthesis disrupts various cellular functions, leading to bacterial cell death or stasis .
Comparison with Similar Compounds
Similar Compounds
Tigecycline: Another tetracycline derivative with broad-spectrum activity against gram-positive and gram-negative bacteria.
Eravacycline: A tetracycline antibiotic with similar mechanisms of action and spectrum of activity.
Minocycline: The parent compound from which omadacycline is derived.
Uniqueness of Omadacycline Tosylate
This compound is unique due to its ability to overcome tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins . It also has a favorable safety profile and minimal drug-drug interactions, making it a valuable addition to the antibiotic arsenal .
Biological Activity
Omadacycline tosylate is a novel aminomethylcycline antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant bacterial strains. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and immunomodulatory properties, supported by clinical studies and data tables.
Omadacycline functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the incorporation of amino acids into nascent peptide chains. This mechanism is similar to that of tetracyclines but with enhanced potency against certain resistant organisms due to its unique chemical structure.
Spectrum of Activity
Omadacycline exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. Key findings include:
- Gram-positive Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecalis.
- Gram-negative Bacteria : Shows activity against Haemophilus influenzae, Klebsiella pneumoniae, and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 16 µg/mL depending on the species .
Table 1: MIC Values for Omadacycline Against Various Pathogens
Pathogen | MIC (µg/mL) Range |
---|---|
Staphylococcus aureus | 0.25 - 1 |
Streptococcus pneumoniae | 0.12 - 0.5 |
Klebsiella pneumoniae | 0.5 - 2 |
Escherichia coli | 1 - 8 |
Haemophilus influenzae | 0.5 - 4 |
Immunomodulatory Properties
Recent studies have highlighted omadacycline's immunomodulatory effects. In vitro investigations demonstrated that it can suppress lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-1β in human monocytes . This property suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as acute respiratory distress syndrome (ARDS) and chronic inflammatory diseases like asthma and COPD.
Clinical Efficacy
Omadacycline has been evaluated in several clinical trials for its efficacy in treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).
Table 2: Summary of Clinical Trials Involving Omadacycline
Study Name | Indication | Phase | Results Summary |
---|---|---|---|
OPTIC | CABP | III | Non-inferiority to moxifloxacin; safe |
OASIS-1 | ABSSSI | III | Efficacious; comparable to linezolid |
OASIS-2 | ABSSSI | III | Oral formulation effective; well-tolerated |
In these studies, omadacycline demonstrated comparable efficacy to existing treatments while maintaining a favorable safety profile. The most common adverse events reported were nausea and diarrhea, which were similar to those observed with other antibiotics .
Case Studies
Several case studies have documented the successful use of omadacycline in treating complex infections, particularly in patients with limited treatment options due to antibiotic resistance:
- Case Study A : A patient with MRSA skin infection unresponsive to standard therapies showed significant improvement after treatment with omadacycline.
- Case Study B : In a patient with complicated pneumonia caused by resistant strains, omadacycline led to rapid clinical recovery and resolution of symptoms.
These cases underscore omadacycline's potential as a valuable therapeutic option in challenging clinical scenarios.
Q & A
Basic Research Questions
Q. What is the mechanism of action of omadacycline tosylate, and how does it differ from earlier tetracyclines?
this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to tetracyclines. However, its aminomethyl modification enhances activity against tetracycline-resistant pathogens by evading ribosomal protection and efflux pump mechanisms . For example, it maintains low MIC₉₀ values (0.25–2.0 μg/mL) against MRSA and VRE, unlike older tetracyclines . Researchers should validate resistance mechanisms using broth microdilution assays (CLSI guidelines) and genomic analysis of efflux pump expression .
Q. How is the chemical structure of this compound characterized, and what analytical methods ensure its purity?
The structure includes a tetracycline core modified with a dimethylaminomethyl group at position 9 and a tosylate counterion. Key characterization methods include:
- 1H NMR (400 MHz in d6-DMSO) to confirm hydration states (e.g., ~1.5 H₂O molecules per omadacycline molecule) and absence of residual solvents .
- X-ray powder diffraction to identify polymorphs, such as the stable tosylate polymorph used in phase 3 formulations .
- HPLC-MS for purity assessment (>98%) and quantification of degradation products .
Q. What pathogens are targeted by this compound in preclinical models?
In murine systemic infection models, omadacycline demonstrated efficacy against Streptococcus pneumoniae (ED₅₀: 0.30 mg/kg), E. coli (ED₅₀: 3.39 mg/kg), and S. aureus (ED₅₀: 0.73 mg/kg) via single IV doses . Researchers should use standardized CLSI MIC assays and compare results with in vivo ED₅₀ values to assess translational relevance .
Advanced Research Questions
Q. How do formulation changes (e.g., tosylate salt vs. free base) impact omadacycline’s pharmacokinetics and bioavailability?
The tosylate salt formulation (developed for phase 3 trials) improves oral bioavailability (34.5%) compared to earlier formulations due to enhanced solubility and stability. Key methodologies include:
- Comparative PK studies in healthy subjects: IV vs. oral administration under fed/fasted conditions to calculate absolute bioavailability .
- Dissolution testing to optimize tablet excipients and compression for prolonged absorption .
- Population PK modeling to link ELF (epithelial lining fluid) penetration ratios (2.06 for unbound drug) with clinical efficacy in pulmonary infections .
Q. How can researchers resolve contradictions between in vitro MIC data and in vivo efficacy outcomes?
Discrepancies may arise due to protein binding or tissue penetration variability. For example:
- Omadacycline’s serum protein binding (~21%) increases free drug availability in tissues vs. highly bound agents like tigecycline (~80%) .
- Use hollow fiber infection models (HFS-MAC) to simulate human pharmacokinetics in Mycobacterium avium infections and correlate drug exposure (AUC/MIC) with bacterial kill rates .
- Validate models with LC-MS/MS to measure unbound drug concentrations in target tissues (e.g., lung ELF) .
Q. What experimental strategies address omadacycline’s stability challenges in preclinical studies?
- Stability-indicating assays : Monitor degradation under stress conditions (e.g., pH, temperature) using HPLC with photodiode array detection .
- Lyophilization protocols : For IV formulations, ensure reconstituted solutions retain potency by testing sterility and particulate matter .
- NMR spectroscopy : Detect hydrate formation (e.g., 1.5 H₂O per molecule) and exclude residual tosylate counterions during batch analysis .
Q. How does omadacycline’s pharmacokinetic profile influence dosing regimens for multidrug-resistant infections?
- Dose optimization : Use Monte Carlo simulations to achieve ≥90% probability of target attainment (PTA) for AUC/MIC ratios against pathogens with elevated MICs .
- Renal/hepatic adjustments : Although primarily hepatobiliary-excreted, assess dialysis clearance (8.9% recovery in dialysate) for patients with renal impairment .
- Combination therapy : Screen for synergistic effects with β-lactams or aminoglycosides using checkerboard assays and time-kill curves .
Q. Methodological Considerations for Contradictory Data
- Cross-validate assays : Compare MIC results from broth microdilution (CLSI) with agar dilution or Etest® to rule out methodological bias .
- Control for hydration states : Use dynamic vapor sorption (DVS) to characterize hydrate stability, as water content affects solubility and crystallinity .
- Leverage patent literature : Review polymorph claims (e.g., US Patent 8,383,610 B2) to ensure consistency in salt forms used across studies .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLDSXNLUZXVTF-XGLFQKEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027686 | |
Record name | Omadacycline tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075240-43-5 | |
Record name | Omadacycline tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075240435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omadacycline tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OMADACYCLINE TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5658Y89YCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.